molecular formula C9H17BO2 B1272385 Allylboronic acid pinacol ester CAS No. 72824-04-5

Allylboronic acid pinacol ester

Cat. No.: B1272385
CAS No.: 72824-04-5
M. Wt: 168.04 g/mol
InChI Key: YMHIEPNFCBNQQU-UHFFFAOYSA-N
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Description

Allylboronic acid pinacol ester: is a versatile organoboron compound widely used in organic synthesis. It is known for its ability to participate in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry. The compound has the molecular formula C9H17BO2 and a molecular weight of 168.04 g/mol .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Current applications of allylboronates toward optically enriched chiral molecules include two general approaches: (1) the asymmetric synthesis of a chiral allyl-boronate followed by chirality transfer, and (2) coupling the synthesis of an achiral allylboronate with a subsequent and analogous reaction, this time guided by asymmetric catalysis .

Biochemical Analysis

Biochemical Properties

Allylboronic acid pinacol ester plays a crucial role in biochemical reactions as a nucleophile. It is commonly used in the catalytic allylation of simple ketoimines, where it interacts with enzymes and proteins to facilitate the formation of carbon-carbon bonds. The compound’s interaction with biomolecules such as chiral spirobiindane diol-based phosphoric acids and cobalt catalysts enables regioselective hydrovinylation of dienes with alkenes . These interactions highlight the compound’s importance in biochemical processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it can act as a reagent in the preparation of cyclic sulfone hydroxyethylamines, which are inhibitors of beta-site amyloid precursor protein cleaving enzyme 1, reducing the production of amyloid beta-peptides . These interactions demonstrate the compound’s ability to modulate biochemical pathways and influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Synthesis: Allylboronic acid pinacol ester can be synthesized by reacting allylboronic acid with pinacol in the presence of a suitable catalyst.

    Borylation of Allylic Compounds: Another method involves the borylation of allylic compounds using boron reagents such as bis(pinacolato)diboron.

Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements of industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Catalysts: Palladium, nickel, chiral phosphoric acids.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), toluene.

    Temperatures: Reactions typically occur at room temperature to moderate temperatures (20-80°C).

Major Products:

Comparison with Similar Compounds

Uniqueness: Allylboronic acid pinacol ester is unique due to its ability to participate in a wide range of reactions with high selectivity and yield. Its versatility in forming carbon-carbon bonds and its stability under various reaction conditions make it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-prop-2-enyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHIEPNFCBNQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376784
Record name Allylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72824-04-5
Record name Allylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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